molecular formula C15H12O2 B1208043 9-Fluoreneacetic acid CAS No. 6284-80-6

9-Fluoreneacetic acid

Cat. No. B1208043
CAS RN: 6284-80-6
M. Wt: 224.25 g/mol
InChI Key: WFSMJMTYIMFHPV-UHFFFAOYSA-N
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Description

9-Fluoreneacetic acid (9-FAA) is an organic compound belonging to the group of fluorene derivatives. It is a colorless solid with a molecular formula of C10H8O2 and a molecular weight of 164.16 g/mol. 9-FAA is a versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is used as a starting material for the synthesis of various pharmaceuticals, and as a reagent in the synthesis of other compounds. Moreover, 9-FAA has been studied for its potential therapeutic effects in the treatment of certain diseases.

Scientific Research Applications

1. Synthesis of Protected Peptides

9-Fluoreneacetic acid has been utilized in the synthesis of protected peptides. A study by Liu et al. (1990) described the synthesis of a novel bifunctional compound, 9-(hydroxymethyl)-2-fluoreneacetic acid. This compound was evaluated for its application in the solid-phase synthesis of protected peptide fragments. They achieved an overall yield of 46% for a protected heptapeptide, demonstrating the efficacy of this approach in peptide synthesis (Liu, Ding, Chu, & Felix, 1990).

2. Conformational Studies

This compound has also been studied for its conformational properties. Basu and Knee (2000) explored the S1 excited state and cation ground state of various fluorene derivatives, including this compound, using multiphoton ionization and photoelectron spectroscopy. Their study provided insights into the conformations of these molecules, highlighting the potential of this compound in conformational analysis (Basu & Knee, 2000).

3. Synthesis of 4H-Cyclopenta(def)phenanthrene

In the field of organic synthesis, this compound was used by Yoshida et al. (1983) in the preparation of 4-fluoreneacetic acid. Its chloride was then cyclized to give 4H-cyclopenta[def]phenanthren-8-ol, highlighting its role in the synthesis of complex organic compounds (Yoshida, Minabe, & Suzuki, 1983).

4. Insect Cuticle Penetration

A study by Teal et al. (1999) investigated the rates of penetration through the insect cuticle of amphiphylic analogs of insect pyrokinin neuropeptides, with this compound being one of the compounds studied. The findings revealed that the analogs, including the this compound derivative, effectively penetrated the cuticle of various insects, suggesting its potential application in insect control (Teal, Meredith, & Nachman, 1999).

5. Electrosynthesis of Oligomers

This compound has been used in the electrosynthesis of novel semiconducting oligomers. Lu et al. (2012) successfully electrosynthesized oligo(9-fluorenylideneacetic acid) (OFYA) with good redox activity and stability. This oligomer displayed promising properties such as solubility and green light emission, indicating potential applications in materials science (Lu, Chen, Wang, Xu, Duan, & Pei, 2012).

Safety and Hazards

9-Fluoreneacetic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest .

Mechanism of Action

Target of Action

It has been used in molecular modeling studies of the binding modes of aldose reductase inhibitors at the active site of human aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is a target for the treatment of complications of diabetes .

Mode of Action

Its use in the preparation of pyrokinin class of insect neuropeptides suggests that it may interact with neuropeptide receptors, potentially influencing neurotransmission.

Biochemical Pathways

Given its use in the preparation of neuropeptides , it may be involved in modulating neurotransmitter systems.

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

Its use in the preparation of neuropeptides suggests potential effects on neurotransmission, but more research is needed to understand its precise effects.

Action Environment

Like many organic compounds, it should be stored in a cool, dry, and well-ventilated place away from oxidizing agents for stability .

Biochemical Analysis

Biochemical Properties

9-Fluoreneacetic acid plays a significant role in biochemical reactions, particularly in the synthesis of neuropeptides. It has been used in the preparation of pyrokinin class insect neuropeptides and N-(9-fluoreneacetyl)-L-leucine . The compound interacts with enzymes such as mu-calpain, where it acts as an inhibitor. The inhibitory activity is influenced by hydrogen bonding interactions and potential ionic interactions with the active site of the enzyme . These interactions highlight the compound’s potential in modulating enzyme activity and influencing biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating enzyme activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with mu-calpain can lead to changes in cellular processes that are regulated by this enzyme, such as cell motility and apoptosis . Additionally, the compound’s role in the synthesis of neuropeptides suggests its potential impact on neuronal cells and related signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor for enzymes like mu-calpain by forming hydrogen bonds and ionic interactions with the enzyme’s active site . This inhibition can lead to decreased enzyme activity, affecting downstream biochemical pathways and cellular functions. The compound’s role in neuropeptide synthesis also involves specific binding interactions that facilitate the formation of peptide bonds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound has a half-life of approximately 0.967 days when exposed to hydroxyl radicals, indicating its susceptibility to degradation . This degradation can affect its efficacy in biochemical assays and its impact on cellular processes over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of neuropeptide synthesis. At higher doses, it may cause toxic or adverse effects. For instance, high doses of similar compounds have been associated with skin and eye irritation, as well as respiratory issues . These findings underscore the importance of dosage optimization in experimental settings to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization. The compound’s metabolism involves oxidation and conjugation reactions, leading to the formation of metabolites such as 9-fluorenone and phthalate . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body, influencing its overall bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its log octanol-water partition coefficient (Log Kow) of 3.40 suggests moderate hydrophobicity, which influences its distribution between aqueous and lipid environments . The compound’s transport and accumulation are also affected by its interactions with cellular membranes and transport proteins, determining its localization and concentration within different cellular compartments.

properties

IUPAC Name

2-(9H-fluoren-9-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-15(17)9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSMJMTYIMFHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212015
Record name 9-Fluoreneacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6284-80-6
Record name Fluorene-9-acetic acid
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Record name 9-Fluoreneacetic acid
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Record name Fluorene-9-acetic acid
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Record name 9-Fluoreneacetic acid
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Record name 9H-Fluorene-9-acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What synthetic routes are described in the paper for producing 9-Fluoreneacetic acid?

A1: The paper [] details the synthesis of this compound, alongside its 2- and 4- isomers. While the specific synthetic route for this compound isn't explicitly described, the paper focuses on different synthetic approaches for adding the acetic acid moiety to the fluorene ring system. Readers interested in the detailed synthesis of this compound would need to refer to previous literature cited within the paper or explore other research focusing specifically on this molecule.

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